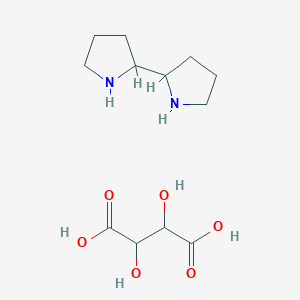

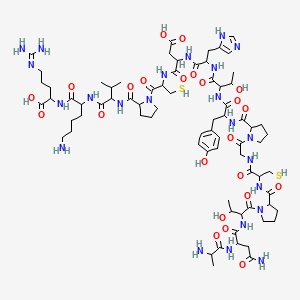

2,3-Dihydroxybutanedioic acid;2-pyrrolidin-2-ylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydroxybutanedioic acid: and 2-pyrrolidin-2-ylpyrrolidine are two distinct compounds with unique chemical structures and properties. 2,3-Dihydroxybutanedioic acid It is widely used in the food and beverage industry as an acidulant2-pyrrolidin-2-ylpyrrolidine is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybutanedioic acid: can be synthesized through several methods, including the oxidation of maleic acid or fumaric acid using potassium permanganate. Another method involves the fermentation of glucose by certain fungi, such as Aspergillus niger .

2-pyrrolidin-2-ylpyrrolidine: can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diketones with ammonia or primary amines under acidic conditions to form the pyrrolidine ring .

Industrial Production Methods

2,3-Dihydroxybutanedioic acid: is primarily produced industrially through the fermentation of grape must or lees, which are by-products of winemaking. The fermentation process is followed by crystallization to obtain pure tartaric acid .

2-pyrrolidin-2-ylpyrrolidine: is synthesized on an industrial scale using various methods, including the reductive amination of pyrrolidine derivatives and the cyclization of appropriate precursors .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid: undergoes several types of chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form dihydroxyfumaric acid or reduced to form succinic acid. Esterification with alcohols produces tartaric esters .

2-pyrrolidin-2-ylpyrrolidine: undergoes reactions typical of secondary amines, such as alkylation, acylation, and oxidation. It can be alkylated using alkyl halides or acylated using acyl chlorides to form N-substituted derivatives .

Common Reagents and Conditions

For 2,3-Dihydroxybutanedioic acid , common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Esterification reactions typically use alcohols and acid catalysts .

For 2-pyrrolidin-2-ylpyrrolidine , common reagents include alkyl halides for alkylation and acyl chlorides for acylation. Oxidation reactions often use oxidizing agents such as hydrogen peroxide .

Major Products Formed

The major products formed from the reactions of 2,3-Dihydroxybutanedioic acid include dihydroxyfumaric acid, succinic acid, and tartaric esters .

The major products formed from the reactions of 2-pyrrolidin-2-ylpyrrolidine include N-substituted pyrrolidines and various oxidized derivatives .

Scientific Research Applications

2,3-Dihydroxybutanedioic acid: has numerous applications in scientific research. It is used as a chiral resolving agent in stereochemistry, a chelating agent in biochemistry, and a standard in analytical chemistry. It also plays a role in the food and beverage industry as an acidulant and antioxidant .

2-pyrrolidin-2-ylpyrrolidine: is widely used in medicinal chemistry as a scaffold for the development of biologically active compounds. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. Its unique structure allows for the exploration of diverse pharmacophore spaces .

Mechanism of Action

The mechanism of action of 2,3-Dihydroxybutanedioic acid involves its ability to donate protons (H+) due to its acidic nature. This property makes it effective as an acidulant and chelating agent. In biological systems, it can form complexes with metal ions, influencing various biochemical pathways .

2-pyrrolidin-2-ylpyrrolidine: exerts its effects through interactions with biological targets, such as enzymes and receptors. Its nitrogen-containing heterocyclic structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic acid: can be compared with other similar compounds, such as citric acid and malic acid. While all three are organic acids found in fruits, tartaric acid is unique in its ability to form stable complexes with metal ions, making it particularly useful in winemaking and analytical chemistry .

2-pyrrolidin-2-ylpyrrolidine: can be compared with other nitrogen-containing heterocycles, such as pyrrole and piperidine. Unlike pyrrole, which is aromatic, pyrrolidine is a saturated ring, providing different reactivity and biological activity. Piperidine, another saturated nitrogen heterocycle, has a six-membered ring compared to the five-membered ring of pyrrolidine, leading to differences in steric and electronic properties .

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-pyrrolidin-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJBPIDVENIULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)

![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)

![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)

![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)